2,6-Bis(tributylstannyl)pyridine
Overview
Description
2,6-Bis(tributylstannyl)pyridine is an organotin compound with the molecular formula C29H57NSn2. It is a derivative of pyridine, where two tributylstannyl groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Mechanism of Action
Target of Action
2,6-Bis(tributylstannyl)pyridine is primarily used as a building block in the synthesis of 2-pyridylazaazulene . This compound is a bidentate ligand, meaning it can bind to a central atom in a coordination complex .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed synthesis process . This process is pH and cationic-metal dependent, indicating that the compound’s interaction with its targets can be influenced by the pH and the presence of certain metal ions .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of 2-pyridylazaazulene , which could potentially affect various biochemical pathways depending on the role of 2-pyridylazaazulene in the organism.
Result of Action
The primary result of the action of this compound is the synthesis of 2-pyridylazaazulene . This compound is a bidentate ligand, which can bind to a central atom in a coordination complex . The specific molecular and cellular effects would depend on the role of 2-pyridylazaazulene in the organism.
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of certain metal ions . These factors can affect the compound’s action, efficacy, and stability. For instance, the palladium-catalyzed synthesis process in which the compound is involved is pH and cationic-metal dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(tributylstannyl)pyridine typically involves the reaction of 2,6-dibromopyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2,6-Dibromopyridine+2(Tributyltin hydride)Pd catalystthis compound+2HBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(tributylstannyl)pyridine primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. These reactions are used to form carbon-carbon bonds, making this compound valuable in organic synthesis.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), halogenated organic compounds (e.g., aryl halides).
Conditions: Inert atmosphere (nitrogen or argon), solvents like tetrahydrofuran (THF) or toluene, and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the halogenated organic compound used in the reaction.
Scientific Research Applications
2,6-Bis(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Stille coupling reactions.
Biology: Utilized in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine: Investigated for its potential in drug development due to its ability to form stable complexes with various metal ions.
Industry: Employed in the production of advanced materials and polymers, where precise control over molecular structure is required.
Comparison with Similar Compounds
2-(Tributylstannyl)pyridine: Similar in structure but with only one tributylstannyl group attached to the pyridine ring.
2,6-Dibromopyridine: The precursor used in the synthesis of 2,6-Bis(tributylstannyl)pyridine.
2,6-Dimethylpyridine: A structurally similar compound with methyl groups instead of stannyl groups.
Uniqueness: this compound is unique due to the presence of two stannyl groups, which enhances its reactivity in cross-coupling reactions compared to compounds with only one stannyl group. This dual functionality allows for the formation of more complex molecular structures in a single reaction step.
Properties
IUPAC Name |
tributyl-(6-tributylstannylpyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3H;6*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEFCJWCBXZDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CC=C1)[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57NSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463963 | |
Record name | 2,6-bis(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163630-07-7 | |
Record name | 2,6-bis(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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